molecular formula C16H12BrN3O2S B11018011 N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11018011
M. Wt: 390.3 g/mol
InChI Key: JRKPTVGNWOGOMM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 4-bromophenyl ring. Such compounds are often explored for pharmacological activities, including antimicrobial and enzyme inhibitory effects .

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H12BrN3O2S/c1-22-13-8-2-10(3-9-13)14-15(23-20-19-14)16(21)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,21)

InChI Key

JRKPTVGNWOGOMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

4-Methoxyaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form 4-methoxybenzenediazonium chloride . This intermediate is highly reactive and undergoes cyclization with thiourea to yield 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid .

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 60–80°C (cyclization)

  • Solvent: Hydrochloric acid (aqueous)

  • Yield: ~85% (estimated from analogous syntheses)

Alternative Cyclization Approaches

The Hurd-Mori reaction offers another route, utilizing tosylhydrazones derived from ketones. For example, cyclization of 4-methoxyphenylglyoxylic acid tosylhydrazone with sulfur monochloride (S₂Cl₂) generates the thiadiazole core.

Key Parameters :

  • Reagents: Tosylhydrazone, S₂Cl₂

  • Solvent: Dichloromethane

  • Yield: 78–82%

Functionalization to Introduce the Carboxamide Group

The carboxylic acid at position 5 of the thiadiazole is converted to the carboxamide via activation and subsequent coupling with 4-bromoaniline .

Acid Chloride Formation

4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Reaction Conditions :

  • Reagents: SOCl₂ (2.5 equiv), catalytic DMF

  • Temperature: Reflux (70°C)

  • Time: 3–4 hours

  • Yield: >90%

Amidation with 4-Bromoaniline

The acid chloride reacts with 4-bromoaniline in the presence of a base (e.g., triethylamine) to form the target carboxamide.

Reaction Conditions :

  • Solvent: Dry dichloromethane

  • Base: Triethylamine (3.0 equiv)

  • Temperature: 0°C to room temperature

  • Time: 12–16 hours

  • Yield: 75–80%

Alternative Method :
Coupling agents like EDCl/HOBt enable direct amidation from the carboxylic acid, avoiding acid chloride isolation:

  • Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv), 4-bromoaniline (1.1 equiv)

  • Solvent: DMF

  • Yield: 70–75%

Optimization and Challenges

Regioselectivity in Thiadiazole Formation

The position of substituents on the thiadiazole ring is critical. Using electron-donating groups (e.g., methoxy) on the phenyl ring enhances cyclization efficiency by stabilizing the diazonium intermediate.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) purify the thiadiazole carboxylic acid.

  • Column Chromatography : Silica gel (hexane/ethyl acetate) isolates the final carboxamide.

Structural Validation

Spectroscopic Analysis

  • ¹H NMR :

    • Methoxy protons: δ 3.85 ppm (singlet, 3H)

    • Aromatic protons: δ 6.9–7.6 ppm (multiplets, 8H).

  • IR Spectroscopy :

    • C=O stretch: 1680 cm⁻¹

    • N-H stretch: 3300 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms planar geometry and intermolecular interactions (e.g., π-stacking between thiadiazole rings).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Diazonium CyclizationHigh efficiency, scalableRequires strict temperature control85%
Hurd-Mori ReactionAvoids diazonium intermediatesLower yields for electron-rich substrates78–82%
EDCl/HOBt CouplingMild conditions, no acid chloride handlingHigher cost of reagents70–75%

Industrial Scalability Considerations

Large-scale production necessitates:

  • Continuous Flow Reactors : For diazotization to enhance safety and yield.

  • Automated Crystallization Systems : To ensure consistent purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use as a corrosion inhibitor and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Analog 1: N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

  • Structural Differences : Replaces the 4-bromophenyl group with a 4-chlorobenzyl moiety.
  • Implications : Chlorine (smaller, more electronegative than bromine) may alter lipophilicity and steric hindrance. The benzyl group introduces flexibility compared to the rigid phenyl linkage in the target compound .

Analog 2: N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

  • Structural Differences : Features a 3-chloro-4-methoxyphenyl group on the carboxamide.
  • Implications : The additional methoxy and chlorine substituents enhance electron-withdrawing effects and may influence binding to hydrophobic pockets in biological targets .

Analog 3: N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Compound 24)

  • Structural Differences : Substitutes the 4-bromophenyl with a 3,4-dimethoxyphenethyl chain.
  • The dimethoxy substituents could enhance solubility or receptor affinity .

Analog 4: 4-Amino-3-(4-bromophenyl)-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

  • Structural Differences : Replaces the thiadiazole core with a dihydrothiazole ring containing a thioxo group.
  • The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance target selectivity .

Analog 5: N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

  • Structural Differences : Utilizes an oxazole core instead of thiadiazole, with a 4-methylphenyl substituent.
  • Implications: The oxazole’s lower electronegativity compared to thiadiazole may reduce dipole interactions.

Analog 6: 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Employs a triazole core with a benzyl group.
  • Implications: Triazoles are known for hydrogen-bonding capabilities, which could enhance binding to enzymatic targets. The benzyl group introduces steric bulk compared to the bromophenyl group .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituent Modifications Potential Functional Impact
Target Compound 1,2,3-Thiadiazole 4-Bromophenyl, 4-methoxyphenyl Balanced lipophilicity, planar structure
Analog 1 () 1,2,3-Thiadiazole 4-Chlorobenzyl Increased flexibility, altered electronegativity
Analog 2 () 1,2,3-Thiadiazole 3-Chloro-4-methoxyphenyl Enhanced electron-withdrawing effects
Analog 3 () 1,2,3-Thiadiazole 3,4-Dimethoxyphenethyl Improved solubility, flexible linkage
Analog 4 () Dihydrothiazole Thioxo group, sulfamoylphenyl Reduced planarity, hydrogen-bonding capacity
Analog 5 () Oxazole 4-Methylphenyl Altered dipole interactions, hydrophobicity
Analog 6 () Triazole Benzyl, 4-methoxyphenyl Enhanced hydrogen bonding, steric bulk

Discussion

The 4-bromophenyl group provides a balance between lipophilicity and steric effects, whereas chlorine or methyl substitutions in analogs could modulate these properties. Methoxy groups generally enhance solubility and π-π interactions, but their positioning (e.g., 3,4-dimethoxy in Analog 3) may optimize target engagement.

For instance, bromine-containing analogs in demonstrated antimicrobial activity, and Compound 24 () was designed as an IDO1 inhibitor, highlighting the therapeutic relevance of this structural class .

Biological Activity

N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Overview of the Compound

This compound belongs to the class of thiadiazole derivatives. Its structure consists of a thiadiazole ring with bromophenyl and methoxyphenyl substituents, which are crucial for its biological activity. The molecular formula is C15H13BrN4OC_{15}H_{13}BrN_4O and its molecular weight is approximately 353.19 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-bromoaniline and 4-methoxybenzoic acid.
  • Reaction Conditions : The reaction is carried out under acidic conditions with thiourea to form the thiadiazole ring.
  • Purification : Techniques such as recrystallization and chromatography are used to purify the final product.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as several fungal pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity , particularly against human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves:

  • Inhibition of Bcl-2 Protein : The compound has been found to inhibit Bcl-2, a protein that regulates apoptosis, thereby promoting cancer cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to various enzymes involved in cellular processes, disrupting their function.
  • Signal Transduction Pathways : It modulates key signaling pathways such as MAPK/ERK, which are critical in regulating cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that this compound was among the most potent against a panel of microbial strains.
  • Cancer Cell Line Studies :
    In vitro studies conducted on MDA-MB-231 and HeLa cells revealed an IC50 value of approximately 10 µM for this compound, highlighting its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of 4-bromoaniline and 4-methoxyphenyl precursors to form the thiadiazole core. Key steps include cyclization under reflux with thiourea derivatives and coupling reactions using carbodiimide catalysts (e.g., EDC/HOBt) . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Purity validation requires HPLC (>95% purity), complemented by 1H^1H-/13C^{13}C-NMR for structural confirmation and mass spectrometry (HRMS) for molecular weight verification .

Q. Which spectroscopic and computational techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : X-ray crystallography (XRD) provides definitive crystal structure data, including bond lengths and angles, while 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) . IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}). Computational methods like density functional theory (DFT) can predict electronic properties and optimize geometries, aligning with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

  • Using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Validating target engagement via biochemical assays (e.g., enzyme inhibition kinetics) alongside cellular assays .
  • Replicating under controlled oxygen levels (hypoxia vs. normoxia) to assess microenvironmental effects .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Systematic substitution : Replace bromophenyl or methoxyphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) moieties to assess electronic effects .
  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle impact on potency .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, followed by free-energy perturbation (FEP) simulations for validation .

Q. What crystallographic insights explain the stability and reactivity of this compound?

  • Methodological Answer : Single-crystal XRD analysis (using SHELXL ) reveals intermolecular interactions, such as π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonds (N–H···O=C, ~2.8 Å) stabilizing the lattice . Thermal stability is confirmed via TGA/DSC, showing decomposition >200°C. Reactivity under oxidative conditions (e.g., H2 _2O2_2/Fe2+^{2+}) can be monitored by LC-MS to identify sulfoxide/sulfone byproducts .

Q. How can researchers design experiments to probe the mechanism of action in disease models?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
  • In vivo validation : Administer the compound in xenograft models (e.g., BALB/c mice with tumor implants) and monitor tumor volume reduction via bioluminescence imaging .

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